1-Ethyl-3-propyl-1H-pyrazole-5-carboxylic acid

Description

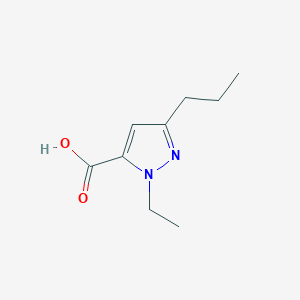

1-Ethyl-3-propyl-1H-pyrazole-5-carboxylic acid (CAS: Not explicitly provided in evidence; structurally related compounds listed in ) is a pyrazole derivative featuring ethyl and propyl substituents at the 1- and 3-positions of the pyrazole ring, respectively, with a carboxylic acid group at the 5-position. The compound’s structure balances lipophilicity (via alkyl chains) and polarity (via the carboxylic acid group), making it a candidate for drug discovery and chemical synthesis .

Properties

Molecular Formula |

C9H14N2O2 |

|---|---|

Molecular Weight |

182.22 g/mol |

IUPAC Name |

2-ethyl-5-propylpyrazole-3-carboxylic acid |

InChI |

InChI=1S/C9H14N2O2/c1-3-5-7-6-8(9(12)13)11(4-2)10-7/h6H,3-5H2,1-2H3,(H,12,13) |

InChI Key |

HORBPYZYFLNYRF-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=NN(C(=C1)C(=O)O)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-3-propyl-1H-pyrazole-5-carboxylic acid can be synthesized through several methods. One common approach involves the cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes under mild conditions . Another method includes the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to yield pyrazoles . Additionally, the reaction of diarylhydrazones with vicinal diols in the presence of an iron catalyst can produce pyrazoles .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-3-propyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Bromine, DMSO under oxygen.

Reduction: Hydrogen gas with a catalyst.

Substitution: Various reagents depending on the desired substitution.

Major Products: The major products formed from these reactions include various substituted pyrazoles and their derivatives, which can be further utilized in different applications.

Scientific Research Applications

1-Ethyl-3-propyl-1H-pyrazole-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-Ethyl-3-propyl-1H-pyrazole-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. Its structure allows it to bind to active sites of enzymes, blocking their activity and leading to downstream effects on cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Variations

The following compounds share structural similarity with 1-ethyl-3-propyl-1H-pyrazole-5-carboxylic acid, differing primarily in alkyl substituents or functional groups:

Impact of Substituents on Properties

- Lipophilicity: Increasing alkyl chain length (e.g., propyl vs. For instance, this compound is more lipophilic than its methyl-substituted analogs (e.g., 1-ethyl-3-methyl derivative) .

- Electronic Effects : Nitro groups (e.g., in 1-methyl-4-nitro-3-propyl derivative) introduce electron-withdrawing effects, which may alter reactivity or binding affinity in biological systems .

- Ester Derivatives : Ethyl esters (e.g., 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid ethyl ester, CAS 133261-07-1) exhibit higher lipophilicity than carboxylic acids, favoring absorption in drug formulations but requiring hydrolysis for activation .

Biological Activity

1-Ethyl-3-propyl-1H-pyrazole-5-carboxylic acid is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound belongs to a class of molecules known for their potential therapeutic applications, including anti-inflammatory and antimicrobial properties. This article reviews the biological activity of this compound, summarizing research findings, mechanisms of action, and potential applications.

The molecular formula of this compound is C10H16N2O2. It features an ethyl group at position 1, a propyl group at position 3, and a carboxylic acid functional group at position 5 of the pyrazole ring. This specific substitution pattern contributes to its unique chemical and biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The compound can modulate enzyme activity and receptor interactions, leading to significant biochemical effects:

- Antimicrobial Activity : The compound has been shown to inhibit the growth of certain bacteria and fungi by targeting specific enzymes involved in microbial metabolism.

- Anti-inflammatory Effects : Research indicates that it may reduce inflammation by inhibiting pro-inflammatory cytokines such as TNF-alpha, thereby modulating immune responses .

Biological Activity Data

| Activity | IC50 Values | Mechanism |

|---|---|---|

| Antimicrobial | 10–20 µM | Inhibition of microbial enzyme activity |

| Anti-inflammatory | 5–15 µM | Inhibition of TNF-alpha release |

| Anticancer | 12–50 µM | Induction of apoptosis in cancer cell lines |

Case Study 1: Antimicrobial Activity

In a study evaluating the antimicrobial properties of pyrazole derivatives, this compound exhibited significant antibacterial activity against Gram-positive bacteria. The mechanism was linked to the inhibition of cell wall synthesis, demonstrating its potential as an antibacterial agent .

Case Study 2: Anti-inflammatory Effects

Another research investigation focused on the anti-inflammatory effects of this compound in a mouse model. It was found that administration reduced edema significantly compared to control groups. The results suggested that the compound effectively inhibited the release of inflammatory mediators, showcasing its therapeutic potential in treating inflammatory diseases .

Case Study 3: Anticancer Properties

A recent study explored the anticancer activity of various pyrazole derivatives, including this compound. The compound was observed to induce cell cycle arrest in the G2/M phase in cancer cell lines, leading to decreased proliferation rates. Molecular docking studies indicated that it binds effectively to targets involved in cancer progression .

Comparison with Similar Compounds

A comparative analysis with similar pyrazole derivatives highlights the unique properties of this compound:

| Compound | IC50 (µM) | Activity |

|---|---|---|

| 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid | 15 | Moderate antimicrobial activity |

| Ethyl 3-propyl-1H-pyrazole-5-carboxylate | 25 | Weak anti-inflammatory effects |

| This compound | 10–20 | Strong antimicrobial & anti-inflammatory effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.